molecular formula C9H10ClN3 B567928 3-(1H-Imidazol-2-yl)aniline hydrochloride CAS No. 1261269-04-8

3-(1H-Imidazol-2-yl)aniline hydrochloride

Cat. No.: B567928
CAS No.: 1261269-04-8
M. Wt: 195.65
InChI Key: MYQNJGGSUDCMPX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)aniline hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Mechanism of Action

Target of Action

The compound 3-(2-Imidazolyl)aniline Hydrochloride, also known as 3-(1H-Imidazol-2-yl)aniline hydrochloride, interacts with several targets. It has been found to interact with Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , and Serine/threonine-protein kinase pim-1 among others . These targets play crucial roles in various biochemical processes, including energy production, oxygen transport, and signal transduction.

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, it can influence the activity of adenylate kinase 2, mitochondrial , a key enzyme involved in energy metabolism . The exact mode of action can vary depending on the specific target and the biological context.

Biochemical Pathways

The compound affects several biochemical pathways. For example, it can influence the isopentenyl diphosphate (IPP) pathway by interacting with Isopentenyl-diphosphate Delta-isomerase , which catalyzes the 1,3-allylic rearrangement of the homoallylic substrate isopentenyl (IPP) to its highly electrophilic allylic isomer, dimethylallyl diphosphate (DMAPP) . This pathway is crucial for the biosynthesis of terpenoids, a large class of organic compounds with diverse functions.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and biological context. For example, by interacting with Nitric oxide synthase, inducible , the compound could potentially influence the production of nitric oxide, a key signaling molecule . .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. It’s always important to refer to the specific Safety Data Sheet (SDS) for the compound for the most accurate and up-to-date information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aniline group. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(1H-Imidazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQNJGGSUDCMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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